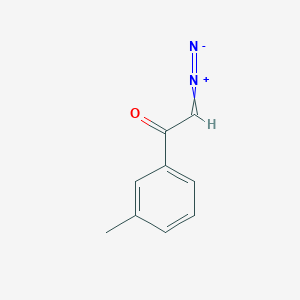

Ethanone, 2-diazo-1-(3-methylphenyl)-

Description

Historical Context and Evolution of α-Diazoketone Chemistry

The journey of α-diazoketone chemistry began in the late 19th century and evolved through several key discoveries. These foundational developments paved the way for the synthesis and application of compounds like Ethanone, 2-diazo-1-(3-methylphenyl)-.

Table 2: Key Milestones in α-Diazoketone Chemistry

| Year | Discovery | Researcher(s) | Significance |

|---|---|---|---|

| 1883 | First synthesis of an α-diazocarbonyl compound (diazoacetic ester). | Theodor Curtius | Introduced the diazo functional group to the world of organic chemistry. sioc.ac.cn |

| 1902 | The Wolff Rearrangement. | Ludwig Wolff | Discovered the rearrangement of α-diazoketones to form ketenes, a cornerstone reaction. sioc.ac.cn |

| 1927 | Acylation of diazomethane (B1218177) (Arndt-Eistert synthesis). | Fritz Arndt et al. | Developed a reliable method to synthesize α-diazoketones from acid chlorides. sioc.ac.cn |

| 1950s-1970s | The Diazo Transfer Reaction. | Manfred Regitz | Established a method for introducing the diazo group by reacting an active methylene (B1212753) compound with a sulfonyl azide (B81097). sioc.ac.cn |

These seminal contributions transformed α-diazoketones from chemical curiosities into indispensable synthetic tools.

Significance of α-Diazoketones as Versatile Synthons in Organic Synthesis

The significance of α-diazoketones stems from the reactive nature of the diazo group, which can be readily converted into a highly reactive carbene or ketene (B1206846) intermediate upon thermal, photochemical, or metal-catalyzed activation. sioc.ac.cn This reactivity allows for a diverse array of chemical transformations, making them powerful synthons (synthetic building blocks).

The generation of a carbene intermediate opens pathways to several important bond-forming reactions:

Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings.

C-H Insertion: Insertion of the carbene into carbon-hydrogen bonds to form new C-C bonds.

Ylide Formation: Reaction with heteroatoms (like sulfur, oxygen, or nitrogen) to form ylides, which can undergo subsequent rearrangements. sioc.ac.cn

Alternatively, the Wolff rearrangement provides a pathway to a ketene intermediate, which is a key step in the Arndt-Eistert homologation for extending a carboxylic acid by one methylene unit. organic-chemistry.org Ketenes are readily trapped by nucleophiles such as water, alcohols, and amines to produce carboxylic acids, esters, and amides, respectively. acs.org The diverse reactivity of these intermediates is summarized in the table below.

Table 3: Key Reactions of α-Diazoketones

| Reaction | Intermediate | Typical Conditions | Product Type |

|---|---|---|---|

| Wolff Rearrangement | Ketene | Photochemical, Thermal, Metal-catalysis (Ag₂O) acs.org | Carboxylic acid derivatives (after trapping) |

| Cyclopropanation | Carbene | Metal-catalysis (Rh, Cu) | Cyclopropanes |

| C-H Bond Insertion | Carbene | Metal-catalysis (Rh) | Acyclic carbon skeletons |

| Ylide Formation | Carbene | Metal-catalysis (Rh, Cu) | Heterocyclic or rearranged products |

| 1,3-Dipolar Cycloaddition | Diazoalkane | Thermal | Heterocycles (e.g., pyrazoles) |

Specific Research Focus on Ethanone, 2-diazo-1-(3-methylphenyl)- and Related Aryl-α-Diazoketones

Research on aryl-α-diazoketones, the class to which Ethanone, 2-diazo-1-(3-methylphenyl)- belongs, explores how the aromatic ring influences the compound's stability and reactivity. The substituent on the aryl ring can have significant electronic effects. In the case of Ethanone, 2-diazo-1-(3-methylphenyl)-, the methyl group at the meta-position is weakly electron-donating.

The synthesis of aryl-α-diazoketones typically follows established methods such as the Arndt-Eistert reaction, involving the acylation of diazomethane with an appropriate benzoyl chloride, or via diazo-transfer reactions with a suitable aryl ketone precursor. sioc.ac.cnnih.gov Recent synthetic advancements focus on milder and more versatile routes, including palladium-catalyzed C-H arylation of diazoacetates. nih.gov

Studies on α-aryldiazo ketones have shown that the nature of the aryl group influences the migratory aptitude in reactions like the Wolff rearrangement. Electron-rich aryl rings tend to migrate more readily than electron-poor ones. acs.org This makes the reactivity of compounds like Ethanone, 2-diazo-1-(3-methylphenyl)- subtly different from its isomers or other substituted aryl-α-diazoketones, offering a tunable element in synthetic design.

Overview of Key Research Areas Pertaining to the Compound

The chemical properties of Ethanone, 2-diazo-1-(3-methylphenyl)- make it a relevant substrate in several key areas of modern organic chemistry research. The applications are generally extrapolated from studies on the broader class of α-aryldiazo ketones.

Transition-Metal Catalysis: Aryl-α-diazoketones are extensively used in reactions catalyzed by transition metals like rhodium, palladium, gold, and cobalt. acs.orgacs.org These reactions often proceed via metal-carbene intermediates, enabling complex transformations such as C-H bond activation and functionalization, cross-coupling reactions, and the synthesis of intricate cyclic structures. acs.orgnih.govacs.org For instance, gold-catalyzed reactions of α-aryldiazo ketones have been used to synthesize highly substituted cyclopentenones. acs.org

Photochemistry: The diazo group is photosensitive, and the photolysis of aryl-α-diazoketones is a major area of investigation. acs.org Irradiation with light can induce the loss of nitrogen gas to generate a carbene, leading to Wolff rearrangements or insertion reactions. researchgate.net This property is harnessed in various applications, from organic synthesis to photoaffinity labeling, a technique used in chemical biology to identify biological targets of molecules. researchgate.net Recent research has focused on using visible light, which offers milder and more selective reaction conditions. acs.org

Synthesis of Heterocycles: Aryl-α-diazoketones are valuable precursors for synthesizing heterocyclic compounds. For example, they can undergo 1,3-dipolar cycloaddition reactions with alkynes to form pyrazoles. lookchem.com They are also used in intramolecular cyclization reactions catalyzed by metals like rhodium(II) to construct benzofuranone systems and other fused rings. researchgate.netscielo.org.mx

Chemical Biology: A novel application for related α-aryl-α-diazoamides involves the esterification of carboxylic acid groups in proteins. nih.gov This "cloaking" of charged residues can help deliver proteins across cell membranes. The versatility in synthesizing various α-aryl diazo compounds is crucial for developing new tools in this emerging field. nih.gov

Structure

3D Structure

Properties

CAS No. |

7023-80-5 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-diazo-1-(3-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-8(5-7)9(12)6-11-10/h2-6H,1H3 |

InChI Key |

FZUZAYDXKLWUDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethanone, 2 Diazo 1 3 Methylphenyl

Regitz Diazo Transfer Reactions

The Regitz diazo transfer is a widely utilized method for the synthesis of α-diazoketones. This reaction involves the transfer of a diazo group from a sulfonyl azide (B81097), such as tosyl azide, to an active methylene (B1212753) compound. chem-station.com

Primary Amine-Catalyzed Diazo Transfer of 1,3-Diketones to α-Diazoketones

A notable advancement in the Regitz diazo transfer involves the use of primary amines as catalysts. Research has demonstrated a tandem reaction for the synthesis of α-diazoketones from 1,3-diketones. organic-chemistry.org This process is catalyzed by primary amines, with aliphatic primary amines showing excellent efficacy, while secondary and tertiary amines are less effective. organic-chemistry.org The reaction proceeds through a primary amine-catalyzed Regitz diazo transfer, followed by a C-C bond cleavage. organic-chemistry.org

Primary Amine-Mediated C-C Bond Cleavage in 2-Diazo-1,3-Diketones

Following the initial diazo transfer to the 1,3-diketone, a primary amine mediates the cleavage of a carbon-carbon bond in the resulting 2-diazo-1,3-diketone intermediate. organic-chemistry.org This tandem approach, combining diazo transfer and C-C bond cleavage in a single pot, offers an efficient route to α-diazoketones. organic-chemistry.org The reaction mechanism is facilitated by intramolecular hydrogen bonds and charge-separated resonance structures. organic-chemistry.org

Optimization of Reaction Conditions for Regitz Diazo Transfer

The efficiency and selectivity of the Regitz diazo transfer are highly dependent on the reaction conditions. Key parameters that have been optimized include the solvent system and reaction temperature.

The choice of solvent plays a crucial role in the outcome of the Regitz diazo transfer. Studies have identified ethanol (B145695) as the optimal solvent for the primary amine-catalyzed tandem reaction of 1,3-diketones, providing the highest yields of the desired α-diazoketone. organic-chemistry.org The use of ethanol as a co-solvent has been shown to modify particle characteristics in spray-drying processes and can influence reaction outcomes. nih.gov

Temperature is another critical parameter that influences the efficiency and selectivity of diazo transfer reactions. Thermal stability studies of diazo compounds show onset temperatures for decomposition typically range from 75–160 °C. acs.orgnih.gov For some processes, elevating the reaction temperature can lead to improved yields. For instance, in certain flow chemistry applications of diazo transfer, increasing the temperature to 45 °C resulted in a better yield. nih.gov However, it is crucial to control the temperature as diazo compounds are energetic and can undergo thermal runaway. acs.orgnih.gov

Classic Diazotization Approaches

Classic diazotization methods provide an alternative route to α-diazoketones. One common approach involves the acylation of diazomethane (B1218177). orgsyn.org However, this method can be problematic for certain substrates, such as α,β-unsaturated acid chlorides, due to competing dipolar cycloaddition reactions. orgsyn.orgorgsyn.org

Another classical strategy is the "deformylative diazo transfer," which involves the initial formylation of a ketone to form a β-dicarbonyl compound, followed by treatment with a sulfonyl azide. orgsyn.org While effective, this method can be limited by the harsh conditions required for the formylation step. orgsyn.org

A variation of this approach is the detrifluoroacetylative diazo transfer, which involves activating the ketone by acylation with trifluoroethyl trifluoroacetate at low temperatures. orgsyn.org This is then followed by treatment with a sulfonyl azide in the presence of a base. orgsyn.org This method has proven to be more general and often gives superior results compared to the classical deformylative strategy, particularly for base-sensitive substrates. orgsyn.org

The synthesis of 2-diazo-1-phenylethanone derivatives can also be achieved by reacting the corresponding carboxylic acid with a chlorinating agent like thionyl chloride to form the acid chloride, which is then reacted with diazomethane. nih.gov

Table of Reaction Parameters

| Parameter | Condition | Effect on Yield/Reaction |

| Catalyst | Primary Amine | Excellent yields in tandem diazo transfer/C-C cleavage organic-chemistry.org |

| Secondary/Tertiary Amine | Less effective organic-chemistry.org | |

| Solvent | Ethanol | Optimal for highest yield in specific tandem reactions organic-chemistry.org |

| Dichloromethane | Used in flow chemistry for diazo transfer nih.gov | |

| Temperature | 45 °C | Improved yield in a flow process nih.gov |

| 75-160 °C | Onset of thermal decomposition for many diazo compounds acs.orgnih.gov | |

| Diazo Transfer Reagent | Tosyl Azide (TsN₃) | Commonly used in Regitz reactions organic-chemistry.orgorganic-chemistry.org |

| Triflyl Azide (TfN₃) | Powerful reagent for diazo transfer, can be generated in flow nih.gov | |

| p-Acetamidobenzenesulfonyl azide (p-ABSA) | Considered a safer alternative to tosyl azide nih.gov |

Reaction of 3-Methylbenzoyl Chloride with Diazomethane in the Presence of a Base

A foundational and widely employed method for the synthesis of α-diazoketones is the acylation of diazomethane with an acyl chloride. scielo.brsioc.ac.cn In the specific synthesis of Ethanone, 2-diazo-1-(3-methylphenyl)-, the precursor 3-Methylbenzoyl Chloride is treated with diazomethane. The reaction mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon of the acid chloride.

This process generates hydrogen chloride (HCl) as a byproduct. To prevent the newly formed α-diazoketone from reacting with HCl to form an undesired α-chloroketone, a base is typically added to the reaction mixture. orgsyn.orgstackexchange.com Triethylamine is commonly used for this purpose, as it effectively scavenges the HCl to form triethylamine hydrochloride, which precipitates out of the reaction medium and can be removed by filtration. orgsyn.org

The general procedure involves slowly adding a solution of 3-Methylbenzoyl Chloride to a cooled ethereal solution containing at least two equivalents of diazomethane and one equivalent of triethylamine. orgsyn.org The use of excess diazomethane ensures both the acylation and the neutralization of the generated HCl, although the addition of a tertiary amine base is a common and effective modification. orgsyn.orgstackexchange.com After the reaction is complete, the triethylamine hydrochloride is filtered off, and the solvent is removed under reduced pressure to yield the crude diazoketone, which can be purified by crystallization. orgsyn.org

Reaction Scheme:

Step 1: Acylation (CH₃)C₆H₄COCl + CH₂N₂ → (CH₃)C₆H₄COCHN₂ + HCl

Step 2: Neutralization HCl + (C₂H₅)₃N → (C₂H₅)₃NH⁺Cl⁻

Multi-Step Synthetic Routes

The synthesis of Ethanone, 2-diazo-1-(3-methylphenyl)- often begins with the preparation of its immediate precursors, such as 3-methylbenzoic acid or 3-methylbenzoyl chloride. These multi-step routes involve the initial synthesis and functionalization of the aromatic core.

Aromatic Nucleophilic Substitution Precursors

Aromatic nucleophilic substitution (SNAr) provides a pathway to precursors for 3-methylbenzoic acid, although it is less common than oxidation routes for this specific molecule. The SNAr mechanism typically requires an aromatic ring activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halide). chemistrysteps.commasterorganicchemistry.comnih.gov The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. chemistrysteps.com

A synthetic strategy could involve, for example, a precursor like 2-fluoro-5-methylbenzonitrile. Here, the fluorine atom serves as the leaving group, and the cyano group acts as an activating group and a precursor to the carboxylic acid. A nucleophilic attack could introduce a different functional group, which is then followed by further transformations. However, for the synthesis of 3-methylbenzoic acid itself, direct oxidation pathways are generally more straightforward.

A relevant multi-step synthesis involving an SNAr reaction has been described for a similar structural motif, where sodium 2-thiophenyl methoxide displaces a fluorine atom on 2-fluorobenzaldehyde. researchgate.netscielo.org.mx This demonstrates the feasibility of using SNAr to build complex aryl ethers, which can then be further modified. For the target compound, a hypothetical route could start from a substrate like 3-chloro-benzonitrile, where the cyano group would later be hydrolyzed to a carboxylic acid and the chloro group replaced via an organometallic coupling reaction to install the methyl group.

Oxidation Pathways to Carboxylic Acid Intermediates

A primary and industrially significant method for preparing the key intermediate, 3-methylbenzoic acid (m-toluic acid), is through the selective oxidation of one of the methyl groups of m-xylene. wikipedia.orggoogle.com This transformation can be achieved using various oxidizing agents and conditions.

Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) are effective for this conversion in a laboratory setting. wikipedia.org The reaction is typically performed by refluxing m-xylene with the oxidant.

For larger-scale industrial production, catalytic oxidation using molecular oxygen or air is preferred due to economic and environmental advantages. These processes often employ metal-containing catalysts, with cobalt-based systems being particularly common, to facilitate the conversion at elevated temperatures and pressures. The reaction is a series process where the methyl group is sequentially oxidized to an alcohol, then an aldehyde, and finally to the carboxylic acid. google.com Controlling reaction conditions is crucial to maximize the yield of the desired mono-carboxylic acid and minimize the over-oxidation to isophthalic acid. google.com

| Oxidant/Catalyst System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Reflux in aqueous solution | High yield, suitable for lab scale | wikipedia.org |

| Nitric Acid (HNO₃) | Reflux | Effective for lab-scale synthesis | wikipedia.org |

| O₂ / Cobalt-based catalyst | Elevated temperature and pressure | Economical, uses air as oxidant, suitable for industrial scale |

Transformation via Carbonic-Carboxylic Anhydride Intermediates

An important alternative to the use of acyl chlorides for the preparation of α-diazoketones is the mixed anhydride method. scielo.br This approach is particularly useful when the corresponding acyl chloride is unstable, difficult to prepare, or when milder reaction conditions are required. scielo.br

In this procedure, the carboxylic acid, 3-methylbenzoic acid, is first converted into a mixed carbonic-carboxylic anhydride. This is typically achieved by reacting the acid with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine or triethylamine at a low temperature (e.g., 0 °C). researchgate.netscielo.org.mx

The resulting mixed anhydride is highly reactive and is not isolated. It is treated in situ with an ethereal solution of diazomethane. researchgate.netscielo.org.mx The diazomethane attacks the more electrophilic carbonyl carbon derived from the original carboxylic acid, leading to the formation of the desired α-diazoketone, Ethanone, 2-diazo-1-(3-methylphenyl)-, along with the release of carbon dioxide and the corresponding alcohol. This method often provides high yields of the diazoketone. organic-chemistry.orgresearchgate.net

Reaction Scheme:

(CH₃)C₆H₄COOH + ClCOOC₂H₅ + Base → (CH₃)C₆H₄CO-O-COOC₂H₅ + Base·HCl

(CH₃)C₆H₄CO-O-COOC₂H₅ + CH₂N₂ → (CH₃)C₆H₄COCHN₂ + CO₂ + C₂H₅OH

Emerging Synthetic Strategies for α-Diazoketones

While classical methods remain prevalent, research has focused on developing safer, more efficient, and more versatile strategies for the synthesis of α-diazoketones. These emerging techniques often avoid the use of the hazardous and explosive diazomethane gas or employ more efficient catalytic systems. scielo.br

Key Emerging Strategies:

Use of (Trimethylsilyl)diazomethane (TMS-diazomethane): TMS-diazomethane serves as a stable and safer substitute for diazomethane. scielo.br It can be used in the mixed anhydride method to acylate carboxylic acids, yielding the corresponding diazoketone under mild conditions. scielo.brorganic-chemistry.orgresearchgate.net

Diazo Transfer Reactions: These methods involve the transfer of a diazo group from a donor reagent to an active methylene compound (a C-H group adjacent to a carbonyl). For simple ketones, direct diazo transfer is often inefficient. orgsyn.org Therefore, the ketone is typically first activated, for instance, by formylation to create a 1,3-dicarbonyl-like substrate, which then undergoes a "deformylative diazo transfer" with a sulfonyl azide reagent (e.g., p-toluenesulfonyl azide). orgsyn.orgnih.gov

"Sulfonyl-Azide-Free" (SAFE) Protocols: To mitigate the explosion risks associated with sulfonyl azides, newer diazo transfer protocols have been developed. One such "SAFE" method involves in situ formylation followed by the addition of a cocktail containing sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water to generate the diazo compound. organic-chemistry.orgnih.gov

Novel Diazo Transfer Reagents: Researchers have introduced various shelf-stable and efficient diazo transfer reagents. Examples include 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT) and 2-azido-1,3-dimethylimidazolinium chloride (ADMC), which can react with 1,3-dicarbonyl compounds under mild conditions to give high yields of the corresponding diazo products. organic-chemistry.org

| Strategy | Key Reagents | Primary Advantage | Reference |

|---|---|---|---|

| TMS-diazomethane Acylation | (CH₃)₃SiCHN₂, Ethyl Chloroformate | Safer, stable alternative to diazomethane gas | scielo.br |

| Deformylative Diazo Transfer | Ketone, Formylating Agent, Sulfonyl Azide | Avoids direct use of diazomethane | orgsyn.orgnih.gov |

| SAFE Diazo Transfer | Sodium Azide, m-carboxybenzenesulfonyl chloride | Avoids isolation and use of potentially explosive sulfonyl azides | organic-chemistry.org |

| Novel Diazo Transfer Reagents | ADT, ADMC | Shelf-stable, highly efficient, and intrinsically safer reagents | organic-chemistry.org |

Spectroscopic and Structural Analysis of Ethanone, 2-diazo-1-(3-methylphenyl)-

Following a comprehensive search of available scientific literature and spectral databases, specific experimental data for the spectroscopic and structural elucidation of Ethanone, 2-diazo-1-(3-methylphenyl)- could not be located. The required detailed research findings for ¹H NMR, ¹³C NMR, FTIR, and HRMS analyses of this particular compound are not present in the accessed resources.

To provide a scientifically accurate and verifiable article that strictly adheres to the requested outline, empirical data from peer-reviewed sources is essential. Without access to published spectra or characterization data for Ethanone, 2-diazo-1-(3-methylphenyl)-, it is not possible to generate the thorough and informative content required for each specified section and subsection.

Further experimental research or the publication of existing data is needed to facilitate a detailed discussion of the spectroscopic properties of this compound.

Spectroscopic and Structural Elucidation of Ethanone, 2 Diazo 1 3 Methylphenyl

Mass Spectrometry (MS)

Fragmentation Patterns and Structural Information from Electron Ionization (EI) MS

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. researchgate.netpurdue.edu In the case of α-diazoketones like Ethanone, 2-diazo-1-(3-methylphenyl)-, the high energy (typically 70 eV) imparted by electron impact induces distinct fragmentation pathways that provide valuable structural information. purdue.eduresearchmap.jp

The primary and most characteristic fragmentation of an α-diazoketone is the loss of a neutral nitrogen molecule (N₂), which is a very stable leaving group. This elimination results in the formation of a highly reactive carbene intermediate, which can then undergo further rearrangements and fragmentations.

Another significant fragmentation pathway is α-cleavage, which is common for ketones and aldehydes. miamioh.edu This process involves the breaking of the bond adjacent to the carbonyl group. For Ethanone, 2-diazo-1-(3-methylphenyl)-, two primary α-cleavage events are possible:

Cleavage of the C-C bond between the carbonyl carbon and the 3-methylphenyl (tolyl) group, leading to the formation of a tolyl cation ([C₇H₇]⁺) and a diazoacetyl radical.

Cleavage of the C-C bond between the carbonyl carbon and the diazo group, resulting in a 3-methylbenzoyl (toluoyl) cation ([C₈H₇O]⁺). This toluoyl cation is resonance-stabilized and often represents a prominent peak in the mass spectrum.

Subsequent fragmentation of the toluoyl cation can occur via the loss of a neutral carbon monoxide (CO) molecule, yielding the tolyl cation ([C₇H₇]⁺), which can be observed at m/z 91. This ion is particularly stable due to its potential to rearrange into the tropylium ion. The fragmentation patterns observed for substituted phenylpropenoates and other aromatic compounds provide analogous examples of how substituents and resonance stabilization direct fragmentation pathways. nih.govresearchgate.net

The expected fragmentation patterns and the corresponding mass-to-charge ratios (m/z) for the principal ions of Ethanone, 2-diazo-1-(3-methylphenyl)- are summarized in the table below.

| Ion | Proposed Structure | m/z (Expected) | Fragmentation Pathway |

| Molecular Ion [M]⁺ | [C₉H₈N₂O]⁺ | 176 | Ionization of the parent molecule |

| [M - N₂]⁺ | [C₉H₈O]⁺ | 148 | Loss of neutral N₂ |

| Toluoyl Cation | [CH₃C₆H₄CO]⁺ | 119 | α-cleavage |

| Tolyl/Tropylium Cation | [C₇H₇]⁺ | 91 | Loss of CO from the toluoyl cation |

These fragmentation pathways, particularly the formation of the characteristic toluoyl and tolyl/tropylium cations, allow for the unambiguous identification of the 3-methylphenyl ketone substructure within the molecule. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Mechanistic Intermediates

The photochemistry of α-diazoketones is famously characterized by the Wolff rearrangement, a reaction that proceeds through highly reactive, short-lived intermediates. acs.orgresearchgate.net Time-Resolved Infrared (TRIR) spectroscopy is an indispensable tool for detecting and characterizing these transient species, providing direct structural information and mechanistic insights on ultrafast timescales (femtoseconds to microseconds). unipr.itacs.org

Upon photolysis, Ethanone, 2-diazo-1-(3-methylphenyl)- is expected to lose N₂ to form a carbene intermediate. This carbene can then undergo a 1,2-rearrangement to form a ketene (B1206846). The ketene intermediate is a central species in the Wolff rearrangement, and its detection provides direct evidence for this pathway. researchgate.netresearchgate.net

TRIR spectroscopy operates on a pump-probe principle. An ultraviolet (UV) laser pulse (the "pump") initiates the photochemical reaction (e.g., the decomposition of the diazoketone). A subsequent, time-delayed infrared (IR) laser pulse (the "probe") then passes through the sample to record the IR spectrum at a specific moment after initiation. By varying the delay time between the pump and probe pulses, a series of spectra can be collected that map the temporal evolution of vibrational modes, allowing for the observation of the decay of reactant signals and the rise and fall of intermediate and product signals. unipr.it

The key to detecting the ketene intermediate is its unique and intense IR absorption band. Ketenes exhibit a strong, characteristic asymmetric stretching vibration (ν_C=C=O) in a spectral region that is typically free from other interfering absorptions, usually between 2100 and 2150 cm⁻¹. researchgate.net

| Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Feature |

| α-Diazoketone (Reactant) | C=N=N asymmetric stretch | ~2100 cm⁻¹ | Strong absorption, decays upon photolysis |

| Ketene (Intermediate) | C=C=O asymmetric stretch | 2100 - 2150 cm⁻¹ | Strong, sharp absorption, appears and then decays |

| Final Product (e.g., Ester) | C=O stretch | ~1735 cm⁻¹ | Appears and grows over time |

By monitoring the disappearance of the diazo group's absorption band and the concurrent appearance and subsequent decay of the ketene's characteristic absorption, TRIR provides definitive evidence for the Wolff rearrangement mechanism. This technique allows researchers to study the kinetics of the rearrangement and investigate how the molecular structure and solvent environment influence the lifetime and reactivity of the transient ketene species. researchgate.netacs.org

X-ray Crystallographic Analysis of Structurally Related α-Diazoketones

While a specific crystal structure for Ethanone, 2-diazo-1-(3-methylphenyl)- may not be readily available, extensive X-ray crystallographic studies on structurally related α-diazoketones have provided a clear understanding of their key structural features. acs.orgacs.orgnih.gov These studies reveal crucial information about bond lengths, bond angles, and the preferred conformation of the diazocarbonyl moiety.

α-Diazoketones can exist as two planar conformers, s-cis and s-trans, referring to the arrangement of the carbonyl and diazo groups about the central C-C bond. In the solid state, the vast majority of acyclic α-diazoketones adopt the s-trans conformation, as it minimizes steric repulsion and dipole-dipole interactions between the two functional groups. pageplace.deacs.org It is therefore highly probable that Ethanone, 2-diazo-1-(3-methylphenyl)- also exists in the s-trans conformation.

Crystallographic data from various α-diazoketones reveal a consistent set of structural parameters. The C=N=N unit is nearly linear, with a bond angle close to 180°. The C-N and N-N bond lengths are intermediate between standard double and triple bonds, reflecting the resonance delocalization within the diazo group. The C-C bond between the carbonyl and diazo carbons exhibits partial double bond character, which results in a significant rotational barrier. pageplace.de

| Parameter | Bond/Angle | Typical Value | Significance |

| Bond Length | C=O | ~1.22 Å | Typical double bond |

| Bond Length | C(CO)-C(N₂) | ~1.42 Å | Shorter than a typical C-C single bond (~1.54 Å), indicating partial double bond character |

| Bond Length | C-N | ~1.32 Å | Intermediate between C=N (~1.28 Å) and C-N (~1.47 Å) |

| Bond Length | N≡N | ~1.12 Å | Close to the length of an N≡N triple bond (~1.10 Å) |

| Bond Angle | O=C-C(N₂) | ~120° | Consistent with sp² hybridization |

| Conformation | O=C-C-N₂ Dihedral Angle | ~180° | Predominantly s-trans |

This structural information is vital for understanding the reactivity of α-diazoketones. For instance, the preferred s-trans conformation is not the ideal geometry for the concerted Wolff rearrangement, which is believed to proceed more readily from the s-cis conformer. acs.org Therefore, the energy barrier to rotation around the C(CO)-C(N₂) bond can influence the reaction pathway and quantum yield of the photochemical transformation. pageplace.de

Mechanistic Investigations of Reactions Involving Ethanone, 2 Diazo 1 3 Methylphenyl

Photo-Induced Rearrangements

Upon photochemical activation, α-diazo ketones like Ethanone, 2-diazo-1-(3-methylphenyl)- are known to undergo rearrangement reactions. The primary photochemical process involves the absorption of light, leading to the expulsion of a molecule of dinitrogen (N₂) and the formation of a highly reactive α-ketocarbene intermediate. chem-station.com This carbene then rapidly undergoes further reaction, most commonly a 1,2-rearrangement.

The most prominent photochemical reaction for α-diazo ketones is the Photo-Wolff rearrangement. wikipedia.orgmdpi.com This reaction converts the initial α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen and a subsequent 1,2-rearrangement of the alkyl or aryl group. wikipedia.orglibretexts.org The mechanism can proceed through a stepwise pathway involving the aforementioned α-ketocarbene intermediate or via a concerted pathway where nitrogen loss and the 1,2-shift occur simultaneously. organic-chemistry.orgslideshare.net

The central intermediate in the Wolff rearrangement is a ketene. organic-chemistry.org These intermediates are highly reactive and are typically not isolated. organic-chemistry.org However, their formation can be unequivocally demonstrated through spectroscopic methods. For instance, in studies of the analogous compound 2-diazo-1-(4-hydroxyphenyl)ethanone, time-resolved infrared (TRIR) spectroscopy clearly identified the formation of a ketene intermediate which was subsequently trapped by solvent molecules. rsc.org This technique allows for the direct observation of the transient ketene species and provides insight into the reaction mechanism.

The course of the photoreaction is significantly influenced by the solvent. organic-chemistry.org Ketenes, being electrophilic, are readily trapped by nucleophilic solvents. wikipedia.org In the presence of proton sources such as water or alcohols, the ketene intermediate formed from the Wolff rearrangement will undergo nucleophilic attack to yield carboxylic acids or esters, respectively. chem-station.comwikipedia.org For example, conducting the photolysis in methanol (B129727) would be expected to yield methyl 2-(3-methylphenyl)acetate. The solvent can also play a role in the reaction pathway, and studies in hydroxylic media are often used to probe the mechanistic details of these rearrangements. rsc.org

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific event divided by the number of photons absorbed. For a series of related α-diazo-p-hydroxyacetophenones, the quantum yields for the photoreaction were determined to be in the range of 0.19 to 0.25. rsc.org The lifetime of the excited triplet state for 2-diazo-1-(4-hydroxyphenyl)ethanone was found to be 31 nanoseconds, with a rate for the appearance of the final product at 7.1 × 10⁶ s⁻¹ in aqueous acetonitrile. rsc.org It is anticipated that Ethanone, 2-diazo-1-(3-methylphenyl)- would exhibit similar photochemical efficiency.

Table 1: Photochemical Data for Analogous α-Diazo-p-hydroxyacetophenones

| Parameter | Value | Reference |

|---|---|---|

| Quantum Yield (Φ) | 0.19 - 0.25 | rsc.org |

| Triplet Lifetime (τ) | 31 ns | rsc.org |

| Rate of Product Appearance (k) | 7.1 × 10⁶ s⁻¹ | rsc.org |

Note: Data is for the analogous compound 2-diazo-1-(4-hydroxyphenyl)ethanone and its derivatives.

Photo-Wolff Rearrangement Pathway

Thermal Decomposition and Rearrangements

In addition to photochemical initiation, the Wolff rearrangement of α-diazo ketones can also be induced thermally. organic-chemistry.org Heating Ethanone, 2-diazo-1-(3-methylphenyl)- would lead to the loss of dinitrogen and the formation of the same α-ketocarbene and subsequent ketene intermediate as in the photochemical pathway. organic-chemistry.org Thermal decomposition typically requires temperatures ranging from room temperature up to 750 °C in gas-phase pyrolysis, although metal catalysts are often used to lower the required temperature. organic-chemistry.org This thermal method provides an alternative route to the same rearranged products, such as 2-(3-methylphenyl)acetic acid derivatives, that are obtained photochemically.

Thermal Wolff Rearrangement

The Wolff rearrangement is a cornerstone reaction in organic chemistry where an α-diazocarbonyl compound, such as Ethanone, 2-diazo-1-(3-methylphenyl)-, is converted into a ketene through the extrusion of dinitrogen (N₂) and a concurrent 1,2-rearrangement. wikipedia.orgslideshare.net This transformation can be initiated thermally, photochemically, or through transition metal catalysis. wikipedia.org The thermal Wolff rearrangement of Ethanone, 2-diazo-1-(3-methylphenyl)- involves heating the compound, which leads to the loss of the diazo group as nitrogen gas and the migration of the adjacent 3-methylphenyl group from the carbonyl carbon to the α-carbon.

The mechanism of the thermal Wolff rearrangement has been a subject of considerable debate and is understood to proceed through two primary, often competing, pathways: a concerted mechanism and a stepwise mechanism. wikipedia.orgorganic-chemistry.org

Concerted Pathway: In this mechanism, the loss of the dinitrogen molecule occurs simultaneously with the 1,2-migration of the 3-methylphenyl group. wikipedia.orgyoutube.com This pathway is favored when the α-diazo ketone adopts an s-cis conformation, where the diazo leaving group and the migrating aryl group are oriented anti-periplanar to each other, facilitating a smooth, single-step transition state. wikipedia.orgyoutube.com

Stepwise Pathway: Alternatively, the reaction can proceed in a stepwise manner, beginning with the thermolytic cleavage of the C-N bond to release N₂ and form a highly reactive α-ketocarbene intermediate. organic-chemistry.orgyoutube.com This carbene then undergoes the 1,2-rearrangement, where the 3-methylphenyl group shifts to the carbene carbon to yield the final ketene product. organic-chemistry.org This pathway is more likely for conformers where the leaving and migrating groups are not anti-periplanar. wikipedia.org

For Ethanone, 2-diazo-1-(3-methylphenyl)-, the migrating group is the 3-methylphenyl substituent. In thermal rearrangements, aryl groups like phenyl exhibit a high migratory aptitude, often preferential to alkyl groups. organic-chemistry.orgquora.com This is attributed to the ability of the aryl ring to stabilize the partial positive charge that develops on the migrating group in the transition state through resonance. quora.comstackexchange.com Therefore, under thermal conditions, the 3-methylphenyl group is expected to migrate efficiently. organic-chemistry.org

Generation of Reactive Carbenes and Ketenes from Thermal Denitrogenation

Thermal denitrogenation is the pivotal step in the reactions of Ethanone, 2-diazo-1-(3-methylphenyl)-, leading to the formation of highly reactive intermediates that dictate the subsequent chemical transformations. The primary products of this process are α-ketocarbenes and ketenes. wikipedia.orgorganic-chemistry.org

Upon heating, Ethanone, 2-diazo-1-(3-methylphenyl)- loses a molecule of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. youtube.com As discussed in the stepwise mechanism of the Wolff rearrangement, this initial nitrogen extrusion generates a singlet α-ketocarbene: 1-(3-methylphenyl)-2-oxoethylidene .

This carbene is a high-energy, electrophilic species with a vacant p-orbital and a lone pair of electrons on the carbon atom. Its chemistry is diverse, but in the context of the Wolff rearrangement, its principal fate is the rapid 1,2-migration of the 3-methylphenyl group to form a more stable ketene intermediate. organic-chemistry.org

The resulting ketene, 2-(3-methylphenyl)ethen-1-one , is the central intermediate of the Wolff rearrangement. wikipedia.org Ketenes are characterized by their cumulative double bonds (C=C=O) and are highly reactive electrophiles. They can be trapped by various nucleophiles; for example, in the presence of water, they form carboxylic acids, with alcohols they form esters, and with amines, they yield amides. wikipedia.org If no suitable trapping agent is present, ketenes can undergo [2+2] cycloadditions or dimerization. organic-chemistry.org The generation of this ketene intermediate is the hallmark of a successful Wolff rearrangement. slideshare.net

Thermal Stability Profiles of the Diazo Group

The utility of diazo compounds like Ethanone, 2-diazo-1-(3-methylphenyl)- is intrinsically linked to their thermal stability. While they must be stable enough for storage and handling, they also need to decompose under controlled conditions to generate the desired reactive intermediates. The stability of α-diazocarbonyl compounds is significantly influenced by the electronic nature of their substituents. acs.orgbeilstein-journals.org

Systematic studies using Differential Scanning Calorimetry (DSC) on a wide range of diazo compounds have provided valuable insights into their thermal properties. acs.orgnih.gov Generally, the decomposition onset temperatures for aryl diazoacetates range from 75 °C to 160 °C. acs.orgnih.gov A key finding from these studies is that electron-donating groups on the aryl ring tend to decrease the thermal stability of the diazo compound, leading to lower decomposition temperatures. acs.orgnih.gov Conversely, electron-withdrawing groups increase stability. beilstein-journals.org

For Ethanone, 2-diazo-1-(3-methylphenyl)-, the methyl group at the meta position of the phenyl ring is a weak electron-donating group. Based on established trends, its thermal stability is expected to be slightly lower than that of the unsubstituted analog, 2-diazo-1-phenylethanone, but higher than analogs with strongly electron-donating groups (e.g., methoxy) in the ortho or para positions. acs.org The average enthalpy of decomposition for diazo compounds lacking other energetic functional groups is approximately -102 kJ mol⁻¹. nih.gov

*Data for the most structurally similar compound with available data (ethyl ester instead of methyl ketone); the value for the title compound is an educated estimate based on established trends. Data sourced from studies on substituted phenyl diazoacetates. acs.org

Transition Metal-Catalyzed Transformations

Rhodium-Catalyzed Reactions and Carbenoid Intermediates

Transition metals, particularly rhodium(II) complexes like dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of α-diazo ketones. scielo.org.mxnih.gov These catalysts facilitate the reaction under much milder conditions than thermal methods, often at room temperature, and allow for a diverse range of transformations beyond the Wolff rearrangement. scielo.org.mxnih.gov

The reaction of Ethanone, 2-diazo-1-(3-methylphenyl)- with a Rh(II) catalyst begins with the coordination of the diazo compound to the rhodium center, followed by the extrusion of N₂. This process does not typically generate a free carbene; instead, it forms a rhodium-stabilized carbene, more accurately termed a rhodium carbenoid intermediate. nih.govrsc.org This carbenoid is a key reactive species that serves as a versatile precursor for numerous synthetic applications, including C-H insertion, cyclopropanation, and ylide formation. nih.govrsc.org The specific reaction pathway is highly dependent on the catalyst's ligand environment and the structure of the substrate and other reactants. nih.govacs.org

Intramolecular Cyclization Pathways (e.g., Oxonium Ylide-acs.orgnih.gov-Sigmatropic Rearrangements)

A significant and synthetically powerful pathway for rhodium carbenoids is their reaction with heteroatoms bearing lone pairs, such as oxygen, to form onium ylides. rsc.orgresearchgate.net If a molecule derived from Ethanone, 2-diazo-1-(3-methylphenyl)- were to contain a suitably positioned internal ether or carbonyl group, the rhodium carbenoid generated in situ could undergo a rapid intramolecular cyclization. The lone pair of the oxygen atom would attack the electrophilic carbene carbon, forming a cyclic oxonium ylide intermediate. rsc.orgnsf.gov

Once formed, these oxonium ylides are prone to undergo further rearrangements, the most common of which is the acs.orgnih.gov-sigmatropic rearrangement. organic-chemistry.orgacs.org This is a concerted, thermally allowed pericyclic reaction that proceeds through a five-membered cyclic transition state, resulting in the formation of a new carbon-carbon bond and a rearranged heterocyclic product. researchgate.netorganic-chemistry.org This tandem ylide formation/ acs.orgnih.gov-sigmatropic rearrangement is a stereospecific and highly efficient method for constructing complex molecular architectures. acs.org

Competition between acs.orgnih.gov-sigmatropic and acs.orgCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.-Stevens rearrangements can occur. nih.gov Research has shown that the choice of metal catalyst can control the regioselectivity of these rearrangements. For instance, in certain systems, rhodium catalysts selectively promote the acs.orgnih.gov-rearrangement, while copper catalysts favor the acs.orgCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.-rearrangement. acs.orgnih.govnih.govresearchgate.netescholarship.org This catalyst-controlled divergence offers a powerful tool for directing the reaction toward a desired isomer. acs.orgnih.gov

*Based on studies of catalyst-controlled regiodivergence in indole-based onium ylides. acs.orgnih.gov

Ruthenium-Catalyzed C-H Bond Activation and Carbon Migration Mechanisms

Ruthenium complexes have emerged as cost-effective and versatile catalysts for C-H activation and functionalization reactions. sci-hub.senih.gov In the context of diazo chemistry, ruthenium catalysts can intercept the carbenoid intermediate generated from Ethanone, 2-diazo-1-(3-methylphenyl)- to facilitate novel bond formations, particularly through C-H activation/annulation cascades. sci-hub.senih.gov

A common mechanistic paradigm involves a directing group on an aromatic substrate that coordinates to the Ru(II) center, leading to a cyclometalated intermediate. youtube.com This intermediate then reacts with the diazo compound, which upon N₂ loss, forms a ruthenium carbene. This is followed by migratory insertion of the carbene into the Ru-C bond of the cyclometalated species. Subsequent steps, such as reductive elimination or further transformations, lead to the final annulated product and regeneration of the active catalyst. youtube.comsnnu.edu.cn This strategy has been used, for example, in the ortho-C-H alkylation of naphthylamines with diazo compounds. acs.org

Interestingly, the reaction pathway can be highly substrate-dependent, leading to divergent outcomes. In a notable study involving the coupling of imidamides with diazo compounds catalyzed by Ru(II), the structure of the diazo compound dictated the bond cleavage pattern. sci-hub.senih.govsnnu.edu.cn When α-diazoketoesters were used, the reaction proceeded with cleavage of the C(N₂)-C(acyl) bond. sci-hub.sesnnu.edu.cn However, when α-diazomalonates were the coupling partners, a C-N bond cleavage was observed. sci-hub.sesnnu.edu.cn This substrate-controlled selectivity highlights the nuanced reactivity of ruthenium carbenoids. While the specific reactivity of Ethanone, 2-diazo-1-(3-methylphenyl)- in such systems would require experimental verification, these findings suggest that it would likely participate as a carbene source in Ru-catalyzed C-H functionalization, with the potential for unique, substrate-controlled bond activation and migration pathways. snnu.edu.cn

Compound Name Index

General principles of cycloaddition reactions involving diazo compounds, azomethine ylides, and thiocarbonyl ylides are well-established in organic chemistry. These reactions are known to be powerful methods for the synthesis of various heterocyclic compounds. Mechanistic studies, including regioselectivity and stereochemistry, have been conducted for a wide range of analogous diazo compounds. However, the specific substrate, Ethanone, 2-diazo-1-(3-methylphenyl)-, does not appear to have been the subject of dedicated study in the context of the requested mechanistic investigations.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on Ethanone, 2-diazo-1-(3-methylphenyl)-.

Applications in Advanced Organic Synthesis and Materials Science

Reagents for Functional Group Transformations

Beyond building cyclic systems, the carbene intermediates derived from Ethanone, 2-diazo-1-(3-methylphenyl)- are effective for various functional group interconversions.

Alpha-diazo ketones serve as valuable reagents for the esterification of carboxylic acids and the etherification of phenols and alcohols. nih.govnih.gov This transformation is typically mediated by a rhodium(II) catalyst, which facilitates the formation of a rhodium carbene. researchgate.net This reactive species readily inserts into the O-H bond of an acid, phenol, or alcohol, resulting in the formation of a new ester or ether bond, respectively. This method is particularly useful for coupling the phenacyl group to various substrates under mild conditions, avoiding the need for harsher reagents. nih.govnih.gov

Table 3: O-H Insertion Reactions using α-Diazo Ketones

| Substrate | Diazo Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid | α-Diazo-p-hydroxyacetophenone | Rhodium(II) Acetate | Ester | nih.gov |

| Phenol | α-Diazo-p-acetoxyacetophenone | Rhodium(II) Acetate | Ether | nih.gov |

X-H Bond Insertion Reactions (e.g., C-H, O-H, N-H)

One of the most powerful applications of α-diazoketones like Ethanone, 2-diazo-1-(3-methylphenyl)- is their participation in X-H bond insertion reactions. These reactions typically proceed through the formation of a highly reactive carbene intermediate, which is generated by the extrusion of nitrogen gas (N₂) upon thermal, photochemical, or transition-metal-catalyzed decomposition of the diazo compound. researchgate.net This carbene can then insert into various single bonds to hydrogen.

The general mechanism involves the generation of a metal carbene, which then reacts with a substrate containing an X-H bond. This process can occur through an ylide formation followed by a proton migration. nih.gov

C-H Insertion: The insertion of the carbene generated from Ethanone, 2-diazo-1-(3-methylphenyl)- into a carbon-hydrogen bond creates a new carbon-carbon bond. This transformation is a highly sought-after method in organic synthesis as it allows for the direct functionalization of otherwise unreactive C-H bonds, providing a streamlined route to complex molecular architectures. acs.org Both metal-catalyzed and light-induced C-H insertion reactions are important tools in organic synthesis. acs.org

O-H Insertion: When reacted with alcohols or carboxylic acids, the carbene intermediate readily inserts into the oxygen-hydrogen bond. nih.gov This reaction is an effective method for forming α-alkoxy or α-acyloxy ketones, which are valuable motifs in many biologically active molecules and functional materials.

N-H Insertion: Similarly, reactions with amines or amides result in insertion into the nitrogen-hydrogen bond, yielding α-amino ketones or related compounds. This provides a direct route to nitrogen-containing molecules that are prevalent in pharmaceuticals and agrochemicals. researchgate.net

The utility of these reactions is broadened by the use of various transition metal catalysts, often based on rhodium or copper, which can modulate the reactivity and selectivity of the transformation. researchgate.net

Table 1: Overview of X-H Insertion Reactions with α-Diazoketones

| Bond Type | Reactant | Product Class | Significance |

|---|---|---|---|

| C-H | Alkanes, Ethers | Substituted Ketones | Direct functionalization of unreactive bonds. |

| O-H | Alcohols, Carboxylic Acids | α-Alkoxy Ketones, α-Acyloxy Ketones | Synthesis of key motifs in natural products. |

| N-H | Amines, Amides | α-Amino Ketones | Direct route to important nitrogen-containing compounds. |

Homologation Reactions in Carbon Chain Extension

Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) unit, represent another cornerstone application of α-diazoketones. Ethanone, 2-diazo-1-(3-methylphenyl)- can serve as a one-carbon synthon in reactions with aldehydes and ketones.

A prominent example of this reactivity is the Wolff rearrangement. rsc.org Upon photochemical or thermal activation, α-diazoketones can rearrange to form a ketene (B1206846) intermediate, which can then be trapped by various nucleophiles. rsc.orgresearchgate.net If the reaction is performed in the presence of water, an alcohol, or an amine, the corresponding carboxylic acid, ester, or amide is formed, respectively, with the carbon chain extended by one unit.

In the context of reacting with other carbonyl compounds, the reaction of an α-diazoketone with an aldehyde can lead to a homologated ketone. This process involves the addition of the diazo compound to the aldehyde, followed by a 1,2-hydride or 1,2-alkyl shift. These reactions provide powerful tools for constructing C-C bonds in organic synthesis.

Development of Novel Materials

The unique chemical properties of Ethanone, 2-diazo-1-(3-methylphenyl)- also position it as a valuable precursor in materials science for the synthesis of polymers, liquid crystals, and components for organic electronics.

Precursor for Advanced Polymeric Structures

Recent research has demonstrated that diazoketones can undergo polymerization mediated by transition metals like palladium. acs.org This process can yield poly(acylmethylene)s, a novel class of polymers where every carbon atom in the main chain bears an acyl group. acs.org The polymerization of aryl diazomethanes, a related class of compounds, is referred to as C1 polymerization, as it grows the polymer chain one carbon at a time. acs.org This method allows for the creation of highly substituted polymers. acs.org

Given this precedent, Ethanone, 2-diazo-1-(3-methylphenyl)- can be considered a potential monomer for synthesizing unique poly(acylmethylene) structures. The resulting polymers, featuring a 3-methylbenzoyl group on each repeating unit, could exhibit interesting physical and chemical properties, such as high thermal stability and specific solubility characteristics, making them candidates for high-performance materials applications. psu.edu

Applications in Liquid Crystal Synthesis

While direct use of Ethanone, 2-diazo-1-(3-methylphenyl)- in liquid crystal synthesis is not prominently documented, its role as a versatile synthetic intermediate suggests potential applications. Liquid crystal molecules are characterized by having rigid core structures and flexible tails. colorado.edu The 3-methylphenyl group present in the compound is a common component of the rigid cores that induce mesomorphic (liquid crystalline) behavior.

The high reactivity of the α-diazoketone functionality allows for its conversion into a wide array of other chemical groups. researchgate.net For instance, it could be used to construct more complex heterocyclic or polycyclic aromatic systems that are known to form the core of many liquid crystalline materials. Therefore, Ethanone, 2-diazo-1-(3-methylphenyl)- serves as a potential building block for the multi-step synthesis of novel mesogenic compounds.

Potential Contributions to Organic Electronics (e.g., Organic Light-Emitting Diodes (OLEDs))

In the field of organic electronics, materials with tailored electronic properties are essential for devices like Organic Light-Emitting Diodes (OLEDs). The performance of these devices relies heavily on the molecular structure of the organic materials used in their various layers, such as the emissive and charge-transport layers.

The 3-methylphenyl moiety, a key structural feature of Ethanone, 2-diazo-1-(3-methylphenyl)-, is found in molecules developed for organic electronics. For example, N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) is a well-known hole-transport material used in OLEDs. The presence of this structural unit suggests that derivatives and more complex molecules synthesized from Ethanone, 2-diazo-1-(3-methylphenyl)- could possess suitable properties for applications in organic electronics. Its utility as a synthetic reagent allows for the incorporation of the 3-methylphenylacetyl group into larger conjugated systems, potentially leading to the development of new emitters, host materials, or charge-transporting compounds for next-generation electronic devices. africaresearchconnects.com

Computational and Theoretical Investigations of Ethanone, 2 Diazo 1 3 Methylphenyl

Density Functional Theory (DFT) Studies: An Unwritten Chapter

Density Functional Theory (DFT) has become a powerful tool for predicting the behavior of chemical systems. For a molecule like Ethanone, 2-diazo-1-(3-methylphenyl)-, DFT calculations could provide invaluable insights.

Prediction of Electronic Structure and Chemical Reactivity

A DFT analysis could elucidate the distribution of electron density within the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be crucial in predicting its reactivity in various chemical transformations, including cycloaddition reactions and insertions. The calculated electrostatic potential map would visually represent the charge distribution and reactive sites.

Stability Analysis of the Compound and Transient Intermediates

The stability of diazo compounds is a critical factor in their handling and application. While α-diazo ketones are generally more stable than diazoalkanes due to the electron-withdrawing nature of the carbonyl group, computational studies could precisely quantify this stability. Thermal stability, in particular, is a key concern, and DFT calculations could predict decomposition pathways and the associated energy barriers. Furthermore, the transient intermediates formed upon decomposition, such as the corresponding ketocarbene, could be computationally characterized to understand their structure and reactivity.

Elucidation of Reaction Mechanisms via Energy Profiles and Transition States

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. For Ethanone, 2-diazo-1-(3-methylphenyl)-, this would involve calculating the energy profiles for its various reactions, such as the Wolff rearrangement or cyclopropanation reactions. By locating the transition state structures and calculating their energies, the activation barriers for different pathways can be determined, providing a deep understanding of the reaction kinetics and selectivity.

Quantum Chemical Descriptors: Quantifying Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to rationalize and predict its chemical behavior.

Calculation of Chemical Hardness (η)

Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. A high value of chemical hardness indicates high stability and low reactivity. For Ethanone, 2-diazo-1-(3-methylphenyl)-, this value could be calculated from the HOMO and LUMO energies and would provide a quantitative measure of its stability.

Determination of Electronic Chemical Potential (μ)

The electronic chemical potential (μ) represents the escaping tendency of electrons from a system. It is a measure of the molecule's electrophilicity. Calculating the electronic chemical potential would help in understanding the charge transfer processes in reactions involving this diazo ketone.

Assessment of Electronegativity (χ)

Electronegativity is a fundamental chemical concept that describes the tendency of an atom to attract a shared pair of electrons (or electron density) in a chemical bond. For a molecule like Ethanone, 2-diazo-1-(3-methylphenyl)-, computational chemistry provides methods to quantify its electronic properties, which are related to the concept of electronegativity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be employed to determine various electronic properties that provide insight into the electronegativity and reactivity of a molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

From these orbital energies, several global reactivity descriptors can be derived, which are conceptually linked to electronegativity:

Chemical Potential (μ): A measure of the escaping tendency of an electron from an equilibrium system. It is approximated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): A measure of the resistance to charge transfer. It is approximated as half the difference between the LUMO and HOMO energies: η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as: ω = μ2 / (2η)

A higher electrophilicity index suggests a greater capacity to act as an electrophile. For Ethanone, 2-diazo-1-(3-methylphenyl)-, the presence of the electron-withdrawing diazo and carbonyl groups is expected to result in a significant electrophilic character.

Table 1: Conceptual Data for Electronegativity-Related Properties

This interactive table illustrates the type of data that would be generated from DFT calculations to assess the electronic properties of Ethanone, 2-diazo-1-(3-methylphenyl)-. The values presented are hypothetical and for illustrative purposes only, as specific computational results for this compound are not available in the cited literature.

| Parameter | Conceptual Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Chemical Potential (μ) | Escaping tendency of an electron | -4.5 |

| Chemical Hardness (η) | Resistance to charge transfer | 3.0 |

| Electrophilicity Index (ω) | Ability to accept electrons | 3.375 |

Note: These values are not based on actual calculations for Ethanone, 2-diazo-1-(3-methylphenyl)- and are for illustrative purposes only.

Solvent Effects in Computational Modeling

Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. ucsb.edu The solute molecule is placed in a cavity within this dielectric, and the model calculates the electrostatic interactions between the solute and the polarized continuum. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the geometry and electronic properties of the solute.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. ucsb.edu This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, explicit solvent models can provide a more detailed and accurate picture of the solvation environment. Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent are also commonly used.

For Ethanone, 2-diazo-1-(3-methylphenyl)-, the polarity of the solvent would be expected to influence the stability of its conformers and its electronic properties. For instance, polar solvents might stabilize conformers with larger dipole moments. Computational studies of similar compounds have shown that solvent polarity can significantly impact molecular properties. ucsb.edu

Table 3: Comparison of Implicit and Explicit Solvent Models

| Model Type | Description | Advantages | Disadvantages |

| Implicit | Solvent is a continuous dielectric medium. | Computationally efficient. | Does not account for specific solute-solvent interactions (e.g., hydrogen bonds). |

| Explicit | Individual solvent molecules are included. | Accounts for specific interactions. | Computationally expensive. |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Selective Transformations

The transformation of Ethanone, 2-diazo-1-(3-methylphenyl)- is heavily reliant on catalysis, traditionally employing rhodium and copper complexes. epa.govnih.gov Future research will undoubtedly focus on discovering and developing novel catalytic systems to achieve unprecedented levels of selectivity and efficiency.

A primary research avenue involves the use of catalysts based on less expensive and more earth-abundant metals such as iron, cobalt, and iridium. mdpi.com These metals offer the potential for more sustainable and economical synthetic processes. Research will aim to design ligand architectures that can modulate the reactivity of these metal centers to control outcomes like C-H insertion, cyclopropanation, and ylide formation. For instance, exploring iron porphyrin complexes could offer a bio-inspired approach to catalysis, potentially leading to unique selectivity profiles not achievable with traditional noble metal catalysts. mdpi.com

Furthermore, bimetallic catalytic systems, where two different metals work in concert, represent a promising frontier. A rhodium(II)/scandium(III) bimetallic system, for example, could be investigated where the rhodium center activates the diazo compound, and the chiral scandium Lewis acid controls the stereoselectivity of a subsequent reaction with an aldehyde. researchgate.net This synergistic approach could unlock transformations that are challenging for single-metal catalysts.

| Catalyst Type | Potential Metal Center | Ligand Class | Targeted Transformation | Anticipated Advantage |

| Earth-Abundant Metal | Iron (Fe), Cobalt (Co) | Porphyrins, Salen | C-H Insertion, Cyclopropanation | Cost-effectiveness, Sustainability |

| Noble Metal | Iridium (Ir), Ruthenium (Ru) | PyBox, N-Heterocyclic Carbenes (NHCs) | Asymmetric C-H Amination | Novel Reactivity, High Enantioselectivity |

| Bimetallic System | Rh(II)/Sc(III) | Carboxylates / N,N'-Dioxides | Carbonyl Ylide Formation / [4+3] Cycloaddition | Synergistic Catalysis, High Stereocontrol |

| Photocatalyst | Iridium(III) or Organic Dye | Bipyridine or Acridinium | Radical-mediated Transformations | Mild Reaction Conditions, Novel Pathways |

Design of Asymmetric Syntheses Utilizing Chiral Auxiliaries or Catalysts

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. For Ethanone, 2-diazo-1-(3-methylphenyl)-, future research will focus on developing sophisticated asymmetric strategies to produce enantiomerically pure molecules.

One major direction is the continued development of chiral catalysts. While established ligands like bisoxazolines (BOX) and pyridine-bisoxazolines (PyBOX) are effective, there is a continuous drive to design new ligand scaffolds. wikipedia.orgcambridgenetwork.co.uk Research into ligands with unique steric and electronic properties, such as Cinchona alkaloid-derived ligands or chiral N,N'-dioxides, could lead to higher enantioselectivities in reactions like the homologation of ketones or intramolecular C-H insertion. researchgate.netrsc.org For instance, a chiral scandium(III) complex with a custom-designed N,N'-dioxide ligand could be used to catalyze the reaction between Ethanone, 2-diazo-1-(3-methylphenyl)- and various aldehydes, yielding optically active β-keto esters. researchgate.net

Alternatively, the use of chiral auxiliaries presents a robust strategy for controlling stereochemistry. nih.govwikipedia.org An auxiliary, a chiral molecule temporarily attached to a substrate, can direct the stereochemical course of a reaction before being cleaved and recycled. sigmaaldrich.comresearchgate.net Future work could explore attaching auxiliaries derived from readily available natural products like amino acids or terpenes to a precursor of Ethanone, 2-diazo-1-(3-methylphenyl)-. nih.gov For example, an Evans-type oxazolidinone auxiliary could be employed to guide the diastereoselective alkylation of a precursor acid, which is then converted to the chiral diazo ketone for subsequent transformations. wikipedia.orgresearchgate.net

| Strategy | Component | Example | Target Reaction | Expected Outcome |

| Chiral Catalyst | Ligand | (S,S)-Ph-PyBOX | Copper-catalyzed C-H Insertion | High Enantioselectivity (>95% ee) |

| Chiral Catalyst | Metal Complex | Chiral Scandium(III)-N,N'-Dioxide | Asymmetric Ketone Homologation | Enantioenriched β-Keto Esters |

| Chiral Auxiliary | Auxiliary | Evans Oxazolidinone | Precursor Alkylation | High Diastereoselectivity |

| Chiral Auxiliary | Auxiliary | Camphorsultam | Diels-Alder Reaction of a Derivative | Controlled Stereochemistry of Cycloadduct |

Investigation of Untapped Reactivity Pathways with Emerging Reagents

Beyond its classical carbene-based reactivity, Ethanone, 2-diazo-1-(3-methylphenyl)- holds potential for novel transformations when paired with emerging classes of reagents. Research in this area aims to discover fundamentally new ways to utilize this diazo compound as a synthetic building block.

One promising area is the exploration of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. mdpi.com Future studies could investigate reactions where Ethanone, 2-diazo-1-(3-methylphenyl)-, an aldehyde, and an amine are combined with a suitable catalyst to generate complex, nitrogen-containing heterocyclic structures in a highly convergent manner.

The intersection of diazo chemistry with photoredox catalysis also offers exciting possibilities. youtube.com Visible-light-mediated reactions could be designed where Ethanone, 2-diazo-1-(3-methylphenyl)- is converted into a radical intermediate, enabling transformations distinct from traditional two-electron carbene chemistry. This could include novel cross-coupling reactions or radical-mediated C-H functionalizations under exceptionally mild conditions.

Finally, the use of hypervalent iodine reagents or novel phosphonium (B103445) ylides could unlock unprecedented reactivity. youtube.com For example, a reaction with a reagent like Ph3PCN2, a stable carbon-atom transfer agent, could lead to unique homologation or cyclopropanation pathways that are not accessible through conventional methods. youtube.com

Integration into Supramolecular Chemistry and Nanotechnology Architectures

The structural features of Ethanone, 2-diazo-1-(3-methylphenyl)- and its derivatives can be exploited for the construction of highly ordered molecular systems, such as those found in supramolecular chemistry and nanotechnology.

A key research direction is the incorporation of this molecule, or its reaction products, as building blocks for Metal-Organic Frameworks (MOFs) or Supramolecular Cages. rsc.orgresearchgate.net For instance, a derivative of the tolylphenyl ketone core could be functionalized with carboxylic acid groups, allowing it to serve as an organic linker in the self-assembly of porous MOFs. researchgate.net The resulting materials could have applications in gas storage, separation, or heterogeneous catalysis, where the defined pore environment could influence reaction selectivity. researchgate.netbham.ac.uk

In nanotechnology, derivatives of Ethanone, 2-diazo-1-(3-methylphenyl)- could be used to functionalize surfaces or nanoparticles. The diazo group itself can participate in strain-promoted cycloaddition reactions for surface modification. Alternatively, the carbene generated upon decomposition could be used to functionalize carbon nanotubes or graphene, tailoring their electronic properties for applications in materials science and electronics.

Advanced Computational Predictive Modeling for Tailored Reactivity and Properties

To accelerate the discovery and optimization of reactions involving Ethanone, 2-diazo-1-(3-methylphenyl)-, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) and machine learning approaches are poised to provide deep mechanistic insights and predictive power. cancer.govrsc.org

Future computational studies will focus on building predictive models for catalyst performance. By calculating the transition state energies for reactions with a virtual library of catalysts, researchers can identify the most promising candidates for experimental validation, saving significant time and resources. rsc.orgmdpi.com DFT calculations can elucidate the precise non-covalent interactions between a chiral catalyst and the metal carbene intermediate that govern enantioselectivity, guiding the rational design of more effective ligands. cancer.gov

Machine learning models, trained on existing experimental data for diazo compound reactivity, could also be developed to predict reaction outcomes. acs.orgnih.gov By inputting features that describe the structure of the diazo compound, the catalyst, and the substrates, these models could predict the yield and stereoselectivity of a potential reaction with increasing accuracy. nih.gov This data-driven approach will be crucial for navigating the complex parameter space of chemical reactions and for the de novo design of reactions with desired properties.

| Modeling Technique | Research Focus | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Transition State Analysis | Elucidating reaction mechanisms (e.g., Wolff rearrangement) | Understanding regioselectivity and stereoselectivity |

| DFT | Catalyst-Substrate Interaction | Designing new chiral ligands | Predicting enantiomeric excess (ee) |

| Machine Learning (ML) | Quantitative Structure-Activity Relationship (QSAR) | Predicting reaction yields from molecular descriptors | Optimization of reaction conditions |

| Molecular Dynamics (MD) | Host-Guest Interactions | Simulating behavior within MOF pores | Guiding design of supramolecular systems |

Q & A

Q. What are the established synthetic routes for 2-diazo-1-(3-methylphenyl)ethanone, and how can reaction yields be optimized?

The compound is synthesized via diazo transfer reactions or condensation of diazo precursors with substituted acetophenones. A representative method involves reacting a chlorophenyl analog (e.g., 2-diazo-1-(4-chlorophenyl)ethanone) under mild conditions (e.g., ambient temperature) using chromatography (PE:EtOAc 4:1) for purification, achieving yields up to 75% . Optimization may involve adjusting stoichiometry, temperature (-35°C to room temperature), and base selection (e.g., DIPEA for deprotonation) .

Q. How is 2-diazo-1-(3-methylphenyl)ethanone characterized spectroscopically?

Key characterization methods include:

- 1H-NMR : Peaks for aromatic protons (δ 7.82–8.12 ppm) and methyl groups (δ 3.95 ppm) .

- UV-Vis : Strong absorbance at 259 nm (ε = 13,600 M⁻¹cm⁻¹) and 450 nm (ε = 1.20 M⁻¹cm⁻¹), indicating π→π* and n→π* transitions .

- 13C-NMR : Carbonyl and diazo carbons appear at ~179 ppm and 100–120 ppm, respectively, with DEPT-135 confirming non-protonated carbons .

Q. What are the stability considerations for diazo compounds like 2-diazo-1-(3-methylphenyl)ethanone during storage and handling?

Diazo compounds are thermally and photolytically sensitive. Storage at low temperatures (-20°C) in inert atmospheres (e.g., N₂) is recommended. Decomposition pathways include nitrogen extrusion or cyclization under heat or light. Solvent choice (e.g., dichloromethane-d₂) and avoidance of acidic/protic conditions enhance stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-diazo-1-(3-methylphenyl)ethanone in intramolecular C–H insertion reactions?

Density Functional Theory (DFT) calculations can model transition states and activation barriers for C–H insertion. For example, α-bromodiazoacetamides undergo catalyst-free intramolecular reactions at ambient temperatures, suggesting similar pathways for this compound. Key parameters include steric effects from the 3-methyl group and electronic effects from the diazo moiety .

Q. What role does 2-diazo-1-(3-methylphenyl)ethanone play in photoredox catalysis?

The diazo group acts as a radical precursor under visible light (e.g., 450 nm irradiation). In photoredox systems, it can generate carbon-centered radicals for cross-coupling or cycloaddition reactions. Methanol or acetonitrile solvents with [Ru(bpy)₃]²⁺ as a photocatalyst are commonly used .

Q. How can crystallographic data validate the structure of 2-diazo-1-(3-methylphenyl)ethanone derivatives?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) confirms bond lengths and angles. Validation tools like PLATON check for errors (e.g., missed symmetry, twinning). High-resolution data (≤1.0 Å) improves accuracy, particularly for diazo group geometry .

Q. What contradictions exist in reported synthetic yields or spectroscopic data for diazoethanones?

Discrepancies arise from:

- Solvent polarity : Polar solvents (e.g., EtOAc) may reduce diazo stability, lowering yields.

- Temperature gradients : Faster reaction rates at higher temperatures can lead to byproducts.

- NMR referencing : Variations in solvent (CDCl₃ vs. DCM-d₂) shift proton signals by 0.1–0.3 ppm .

Methodological Tables

Table 1. Key Spectroscopic Parameters for 2-Diazo-1-(3-methylphenyl)ethanone

| Parameter | Value | Reference |

|---|---|---|

| 1H-NMR (δ, ppm) | 3.95 (s, CH₃), 7.82–8.12 (Ar) | |

| UV-Vis λmax (nm) | 259, 450 | |

| 13C-NMR (δ, ppm) | ~179 (C=O), 100–120 (C=N₂) |

Table 2. Synthetic Optimization Variables

| Variable | Impact on Yield/Stability | Reference |

|---|---|---|

| Temperature | Lower temps reduce decomposition | |

| Base (e.g., DIPEA) | Excess base improves diazo transfer | |

| Chromatography | PE:EtOAc gradients enhance purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products